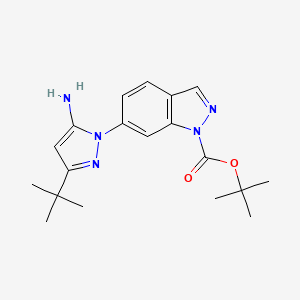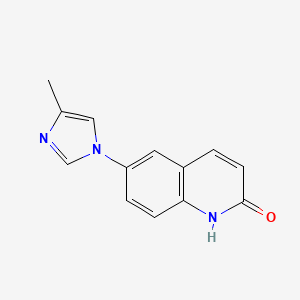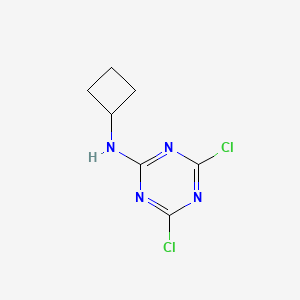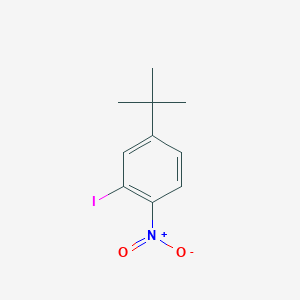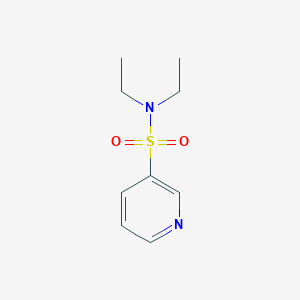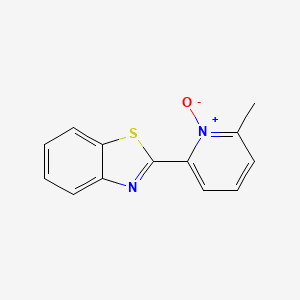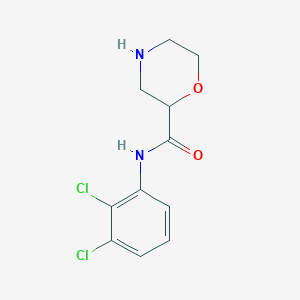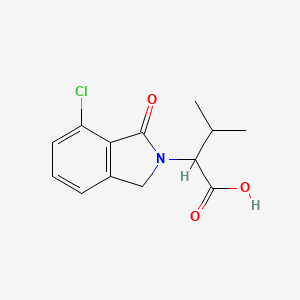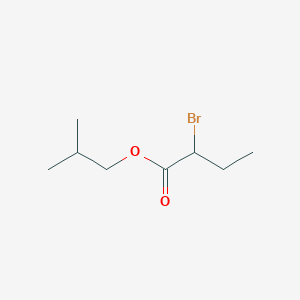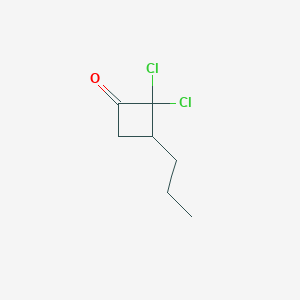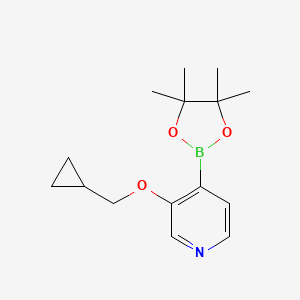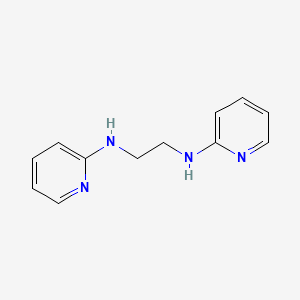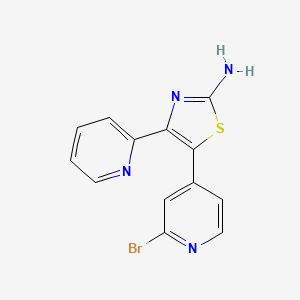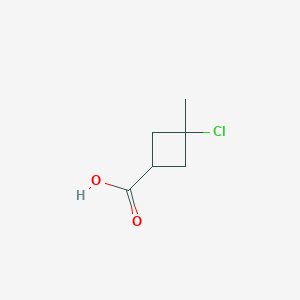
3-Chloro-3-methylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-methylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₆H₉ClO₂. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and a methyl group attached to the cyclobutane ring, along with a carboxylic acid functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-methylcyclobutane-1-carboxylic acid can be achieved through various methods. One common approach involves the chlorination of 3-methylcyclobutane-1-carboxylic acid using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the cyclobutane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Chloro-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include esters, amides, and other oxidized derivatives.
Reduction: Products include alcohols and aldehydes.
科学的研究の応用
3-Chloro-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-3-methylcyclobutane-1-carboxylic acid involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The chlorine atom and methyl group may also contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
3-Methylcyclobutane-1-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and properties.
3-Chlorocyclobutane-1-carboxylic acid: Lacks the methyl group, leading to variations in chemical behavior.
3-Chloro-3-methylcyclopentane-1-carboxylic acid: Contains a five-membered ring instead of a four-membered ring, affecting its stability and reactivity.
Uniqueness
3-Chloro-3-methylcyclobutane-1-carboxylic acid is unique due to the combination of its chlorine atom, methyl group, and carboxylic acid functional group on a cyclobutane ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C6H9ClO2 |
|---|---|
分子量 |
148.59 g/mol |
IUPAC名 |
3-chloro-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9ClO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9) |
InChIキー |
HCBGRXCAOORSOL-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


